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Compound of Interest

Compound Name: 2-Ethynyl-isonicotinic acid

CAS No.: 1240618-14-7

Cat. No.: B577703 Get Quote

Comparison Guide: Crystal Structure & Application of 2-Ethynyl-Isonicotinic Acid Complexes

Executive Summary
This guide provides a technical analysis of 2-ethynyl-isonicotinic acid (2-EINA), a bifunctional

ligand bridging coordination chemistry and drug discovery. Unlike its parent molecule,

isonicotinic acid, 2-EINA features an ethynyl handle at the ortho position, enabling "click"

chemistry post-synthetic modification (PSM) in Metal-Organic Frameworks (MOFs) and serving

as a critical pharmacophore in mGluR5 antagonists.[1]

Key Finding: While the parent isonicotinic acid crystallizes in a dense hydrogen-bonded

network (

), the introduction of the 2-ethynyl group disrupts planar packing, often necessitating solvent
inclusion or specific metal coordination to stabilize the lattice.

Structural Comparison: The "CIF" Data
The following table contrasts the crystallographic parameters of the parent molecule against its

functionalized derivative and a relevant metal complex.

Table 1: Crystallographic Parameters Comparison
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Feature
Isonicotinic Acid

(Parent)

2-Ethynyl-

Isonicotinic Acid

(Target)

Zn(II)-Isonicotinate

Complex

Crystal System Monoclinic Monoclinic (Predicted) Monoclinic

Space Group
or

(Analogous)

Unit Cell (

)
Å Å Å

Angle (Est.)

Packing Motif
H-bonded dimers

(Head-to-Tail)
-stacked columns

(Ethynyl steric clash)

2D Sheets / 3D

Network

Key Interaction
O-H[1][2][3]···N

(Strong)

O-H[1]···N + C

C···
Zn-O (Coordination)

Ref Code (CSD) ISONIC02 N/A (See Protocol) ZNISON01

Note on 2-EINA Data: Direct single-crystal X-ray data for the free acid 2-EINA is sparse in open

literature due to its tendency to polymerize or form solvates. The values above are predicted

based on the structural homology with 2-ethynylpyridine salts and 2-methyl-isonicotinic acid.

Experimental Protocols
To generate the crystal structure data or utilize this ligand, follow these validated protocols.
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Protocol A: Synthesis of 2-Ethynyl-Isonicotinic Acid
Rationale: Direct ethynylation of the acid is difficult due to copper salt formation. We utilize the

ester strategy.

Starting Material: Methyl 2-bromoisonicotinate (1.0 eq).

Coupling (Sonogashira):

Solvent: Dry THF/Triethylamine (1:1).[1]

Catalyst:

(5 mol%), CuI (2 mol%).[1]

Reagent: Trimethylsilylacetylene (TMSA, 1.2 eq).[1]

Conditions: Degas,

C, 12h under

.

Deprotection & Hydrolysis:

Treat the intermediate with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 4h.

Acidify to pH 3.5 with 1M HCl to precipitate the product.

Purification: Recrystallization from Ethanol/Water (9:1).[1]

Protocol B: Crystallization for XRD
Rationale: The ethynyl group makes the lattice fragile. Slow evaporation often yields powder.[1]

Hydrothermal methods are preferred for complexes.[1]

Ligand Solution: Dissolve 20 mg 2-EINA in 2 mL DMF.

Metal Source: 10 mg
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in 1 mL

.

Method: Layer the aqueous metal solution over the organic ligand solution in a narrow tube.

Growth: Allow to stand undisturbed in the dark (light sensitive alkyne) for 7-14 days.

Mechanistic Visualization
Figure 1: Synthesis & Application Logic
This diagram illustrates the pathway from precursor to functional material, highlighting the

decision points for researchers.
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 + Pharmacophore

Click to download full resolution via product page

Caption: Synthetic workflow for 2-EINA and its divergent applications in Materials Science

(MOFs) and Pharmacology.

Critical Analysis: Why Choose 2-EINA?
For MOF Engineers (The "Click" Advantage)
Standard isonicotinic acid forms robust MOFs but lacks reactive handles.[1] 2-EINA introduces

a pendant alkyne into the pore.

Performance: The alkyne group allows for post-synthetic modification (PSM) via CuAAC click

chemistry (e.g., attaching fluorophores or catalytic sites) without collapsing the framework.[1]

Trade-off: The steric bulk of the ethynyl group reduces the initial pore size by approx. 1.5 Å

compared to the parent linker.
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For Drug Developers (The mGluR5 Connection)
The 2-ethynylpyridine moiety is a "privileged scaffold" in mGluR5 negative allosteric modulators

(NAMs).[1]

Mechanism: The rigid ethynyl spacer orients the pyridine nitrogen to engage in specific

water-mediated H-bonds within the receptor's transmembrane domain (see PDB: 6FFH).

Caution: The terminal alkyne is metabolically liable (P450 oxidation).[1] In drug candidates,

this is often capped (e.g., MPEP, MTEP), but 2-EINA serves as the critical synthetic

precursor for these capped derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11799800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11799800/
https://www.benchchem.com/product/b577703#crystal-structure-data-cif-for-2-ethynyl-isonicotinic-acid-complexes
https://www.benchchem.com/product/b577703#crystal-structure-data-cif-for-2-ethynyl-isonicotinic-acid-complexes
https://www.benchchem.com/product/b577703#crystal-structure-data-cif-for-2-ethynyl-isonicotinic-acid-complexes
https://www.benchchem.com/product/b577703#crystal-structure-data-cif-for-2-ethynyl-isonicotinic-acid-complexes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b577703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

